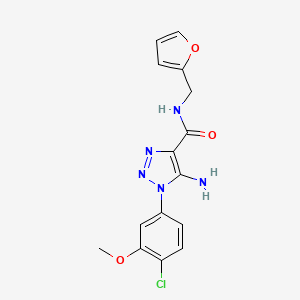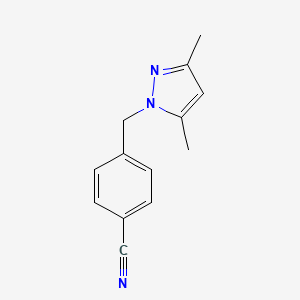
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile” is a chemical compound that contains a pyrazole ring, which is a type of aromatic heterocycle . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis
The empirical formula of the compound is C13H13N3, and it has a molecular weight of 211.26 . It is a solid at room temperature .科学的研究の応用
Corrosion Inhibition
One study conducted a theoretical investigation using density functional theory (DFT) on bipyrazolic-type organic compounds, including derivatives structurally related to the compound . The study aimed to elucidate their potential activity as corrosion inhibitors. The research found that the efficiency of these compounds as corrosion inhibitors could be related to parameters such as the energy of the highest occupied molecular orbital (EHOMO), energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE). The results were in agreement with experimental data, suggesting that these compounds, by virtue of their electronic properties, could serve as effective corrosion inhibitors (Wang et al., 2006).
Structural Characterization
Another study focused on the synthesis and crystal structure of a related compound, "Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate". The investigation revealed the molecular arrangement, including the interplanar angles and intramolecular interactions, which contribute to understanding the structural foundations that may influence the reactivity and applications of such compounds (Xiao & Zhao, 2009).
Interaction with Metal Ions
Research into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the versatility of pyrazole derivatives in forming coordination compounds. These studies provide insights into the potential applications of such compounds in catalysis, material science, and possibly in medicinal chemistry by exploring their coordination chemistry (Budzisz et al., 2004).
Photophysical Properties
A novel study synthesized a zinc phthalocyanine derivative containing a 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl moiety. This research aimed to investigate the photophysical and photochemical properties of zinc phthalocyanines, highlighting their potential as photosensitizers in photodynamic therapy. The study emphasized the importance of the linker heteroatom on these properties, demonstrating the compound's high solubility and effective singlet oxygen generation, crucial for therapeutic applications (Ziminov et al., 2020).
特性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-5-3-12(8-14)4-6-13/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNDLNRSNAVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

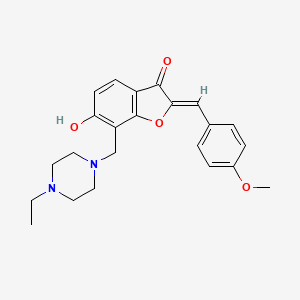
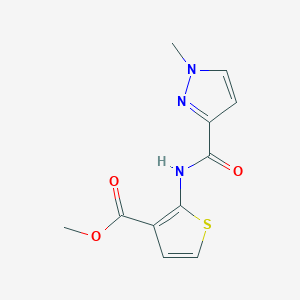
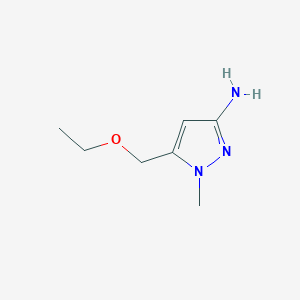
![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)
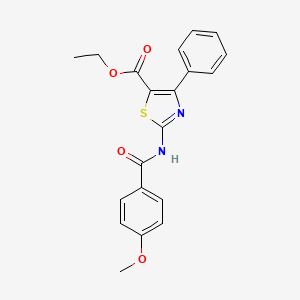

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)
![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)

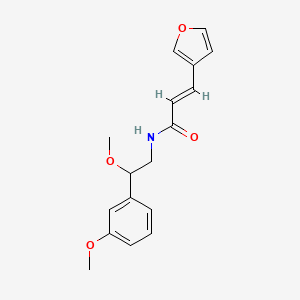
![N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2800229.png)
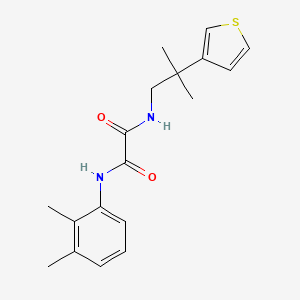
![Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
